![molecular formula C20H21N3O2S B2970206 Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate CAS No. 422532-39-6](/img/structure/B2970206.png)
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, which Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a part of, involves various methods. One common approach involves the reaction of anthranilic acid with excess formamide at 120°C in open air, also known as the Niementowski reaction . Another method involves the reaction of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring .Chemical Reactions Analysis
Quinazolinone derivatives have diverse reactivity. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Scientific Research Applications
Anticancer Research
Quinazoline derivatives have been studied for their potential anticancer properties. They may inhibit cancer cell growth and could be used in the development of new anticancer drugs .
Antibacterial and Antifungal Agents
These compounds have shown antibacterial and antifungal activities, suggesting their use in treating infections .
Enzyme Inhibition
Quinazolines can act as enzyme inhibitors, which may be useful in the study of various biochemical pathways .
Neurological Disorders
Some quinazoline derivatives are investigated for their potential to treat neurological disorders due to their interaction with central nervous system receptors .
Cardiovascular Diseases
They may have applications in cardiovascular diseases as some derivatives have shown vasodilatory effects .
Anti-inflammatory Properties
Quinazoline compounds might be used to develop anti-inflammatory drugs due to their inhibitory effects on inflammatory processes .
Future Directions
The future directions for research on Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate and similar compounds could include further exploration of their biological activities, such as antibacterial, antifungal, and anticancer agents . Additionally, the development of new synthesis methods and the study of their mechanism of action could be areas of interest .
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and choleretic agents . Some derivatives have also shown potent antihypertensive, antihistaminic, and anticancer activities .
Mode of Action
It is known that quinazolinone derivatives can directly affect ion channels or indirectly influence the synthesis, metabolism, or function of neurotransmitters or receptors that control channel opening and closing .
Biochemical Pathways
These might include pathways related to pain perception, inflammation, fluid balance, nerve signal transmission, muscle relaxation, sedation, bronchodilation, bile production, blood pressure regulation, histamine response, and cell growth .
Result of Action
One study has shown that a similar compound was tested against the caco cell line in vitro, and it showed some level of anticancer activity .
properties
IUPAC Name |
ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJWTRPWXBNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.